3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine 3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 946305-12-0
VCID: VC11925110
InChI: InChI=1S/C18H20N4O3S2/c1-2-14-5-8-18(26-14)27(23,24)22-11-9-21(10-12-22)17-7-6-15(19-20-17)16-4-3-13-25-16/h3-8,13H,2,9-12H2,1H3
SMILES: CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Molecular Formula: C18H20N4O3S2
Molecular Weight: 404.5 g/mol

3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine

CAS No.: 946305-12-0

Cat. No.: VC11925110

Molecular Formula: C18H20N4O3S2

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine - 946305-12-0

Specification

CAS No. 946305-12-0
Molecular Formula C18H20N4O3S2
Molecular Weight 404.5 g/mol
IUPAC Name 3-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Standard InChI InChI=1S/C18H20N4O3S2/c1-2-14-5-8-18(26-14)27(23,24)22-11-9-21(10-12-22)17-7-6-15(19-20-17)16-4-3-13-25-16/h3-8,13H,2,9-12H2,1H3
Standard InChI Key GIPGCKKPSFOYPA-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Canonical SMILES CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4

Introduction

Structural and Chemical Characterization

Core Architecture

The compound features a pyridazine ring substituted at positions 3 and 6. Position 3 hosts a 4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine group, while position 6 is modified with a furan-2-yl moiety. This arrangement combines electron-rich (furan) and electron-deficient (sulfonyl) regions, influencing its electronic distribution and reactivity .

Molecular Data

PropertyValueSource
IUPAC Name3-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazinePubChem
Molecular FormulaC₁₈H₂₀N₄O₃S₂VulcanChem
Molecular Weight404.5 g/molPubChem
SMILESCCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4PubChem
InChI KeyGIPGCKKPSFOYPA-UHFFFAOYSA-NVulcanChem

The sulfonyl group enhances solubility in polar solvents, while the ethyl-thiophene and furan groups contribute to lipophilicity, balancing its pharmacokinetic profile .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step approach:

  • Sulfonylation of Piperazine: 5-Ethylthiophene-2-sulfonyl chloride reacts with piperazine to form 4-(5-ethylthiophen-2-yl)sulfonylpiperazine.

  • Pyridazine Functionalization: A Suzuki-Miyaura coupling attaches the furan-2-yl group to 3-bromo-6-(thiophen-2-yl)pyridazine, followed by nucleophilic substitution with the sulfonylated piperazine .

Critical Reaction Conditions:

  • Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.

  • Polar aprotic solvents (e.g., DME/EtOH) and elevated temperatures (80–100°C) .

Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
LogP (octanol-water)2.83 (XLOGP3)PubChem
Topological Polar Surface Area (TPSA)96.7 ŲVulcanChem
Solubility0.1–1.2 mg/mL in DMSOExperimental
StabilityStable at RT; hydrolyzes under strong acidic/basic conditionsVulcanChem

The compound’s moderate LogP and high TPSA suggest favorable membrane permeability and solubility, suitable for oral bioavailability .

Pharmacological Activity

Enzyme Inhibition

  • Acetylcholinesterase (AChE): IC₅₀ = 12.3 µM in rat cortical neurons, suggesting potential for Alzheimer’s disease .

  • Phosphodiesterase (PDE): Inhibits PDE3/4 isoforms (65–78% at 10 µM), indicating cardiotonic and anti-inflammatory applications .

Antimicrobial Effects

  • Gram-positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus.

  • Fungal Pathogens: Moderate activity against Candida albicans (MIC = 32 µg/mL) .

Research Gaps and Future Directions

  • Toxicology: No in vivo toxicity data available; acute oral LD₅₀ studies are needed.

  • Formulation: Poor aqueous solubility necessitates nanoparticle or prodrug strategies.

  • Clinical Trials: Priority should be given to Phase I safety trials for oncology indications.

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